molecular formula C16H14ClNO4 B5750741 4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No. B5750741
M. Wt: 319.74 g/mol
InChI Key: JSIKTCHDNPPTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as meloxicam and is commonly used for the treatment of pain and inflammation associated with arthritis. Meloxicam is a selective cyclooxygenase-2 (COX-2) inhibitor and has been extensively studied for its therapeutic potential in various diseases.

Mechanism of Action

Meloxicam selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, meloxicam reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Meloxicam has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of tumor growth, and improvement of endothelial function. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

Meloxicam is a widely used tool for studying the role of COX-2 in various diseases. Its selective COX-2 inhibition makes it a safer alternative to traditional NSAIDs, which can cause gastrointestinal and cardiovascular side effects. However, meloxicam also has limitations, including its potential to cause renal toxicity and its limited efficacy in certain types of pain.

Future Directions

1. Development of new COX-2 inhibitors with improved safety and efficacy profiles.
2. Investigation of the role of COX-2 in cancer development and progression.
3. Exploration of the potential of meloxicam in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Investigation of the potential of meloxicam in combination with other drugs for the treatment of various diseases.
5. Development of new formulations of meloxicam with improved bioavailability and pharmacokinetic profiles.
In conclusion, 4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid, also known as meloxicam, is a selective COX-2 inhibitor with anti-inflammatory, analgesic, and antipyretic effects. It has been extensively studied for its therapeutic potential in various diseases and is considered to be a safer alternative to traditional NSAIDs. However, it also has limitations and further research is needed to explore its potential in the treatment of other diseases and to develop new COX-2 inhibitors with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of meloxicam involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-methoxyphenylacetic acid in the presence of thionyl chloride, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final product is obtained after acylation of the amine group with acetic anhydride.

Scientific Research Applications

Meloxicam has been extensively studied for its therapeutic potential in various diseases, including arthritis, cancer, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and is considered to be a safer alternative to traditional NSAIDs due to its selective COX-2 inhibition.

properties

IUPAC Name

4-chloro-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-9-11(17)4-7-13(14)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIKTCHDNPPTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.